molecular formula C12H14ClNO3 B14758759 N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide

N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide

Cat. No.: B14758759
M. Wt: 255.70 g/mol
InChI Key: ZPJKWGXCBFJHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide is a benzamide derivative characterized by a 4-formylbenzoyl group linked to an ethyl chain substituted with a 2-chloroethoxy moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras) and antibody-drug conjugates (ADCs) due to its reactive aldehyde group, which enables conjugation with amines or hydrazines . Its synthesis typically involves coupling reactions between 4-formylbenzoic acid derivatives and chloroethoxyethylamine intermediates under carbodiimide-mediated conditions .

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

N-[2-(2-chloroethoxy)ethyl]-4-formylbenzamide

InChI

InChI=1S/C12H14ClNO3/c13-5-7-17-8-6-14-12(16)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2,(H,14,16)

InChI Key

ZPJKWGXCBFJHKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide typically involves the reaction of 4-formylbenzoic acid with 2-(2-chloroethoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The chloroethoxyethyl chain may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide with key analogs, highlighting structural differences and their implications:

Compound Name Substituent(s) on Ethyl Chain Key Functional Groups Applications/Properties References
This compound 2-Chloroethoxy Aldehyde, Chloroalkyl ether PROTAC linker, ADC synthesis
4-Formyl-N-(2-(3,4-difluorophenoxy)ethyl)benzamide 3,4-Difluorophenoxy Aldehyde, Fluorinated aryl Bioactive probes, kinase inhibition
N-(2-(4-Chlorophenoxy)ethyl)-4-formylbenzamide 4-Chlorophenoxy Aldehyde, Chloroaryl ADC payload conjugation
N-(2-(2-Hydroxyethoxy)ethyl)-4-formylbenzamide 2-Hydroxyethoxy Aldehyde, Hydroxyalkyl ether Solubility enhancement in polar media
N-(2-Phenoxyethyl)-4-formylbenzamide Phenoxy Aldehyde, Aryl ether Fluorescent labeling studies

Key Observations :

  • Chloroethoxy vs. Hydroxyethoxy : The chloroethoxy group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions in linker chemistry, whereas the hydroxyethoxy analog improves aqueous solubility .
  • Fluorinated vs. Chlorinated Aryl Groups: Fluorinated analogs (e.g., 3,4-difluorophenoxy) exhibit enhanced metabolic stability and binding affinity in kinase inhibitors compared to chlorinated derivatives .
  • Phenoxy vs. Chloroethoxy: Phenoxy-substituted benzamides show strong fluorescence properties (quantum yield ~0.45 in ethanol), making them suitable for spectrofluorometric studies, while chloroethoxy derivatives are preferred in ADCs due to their reactivity .

Physicochemical Properties

Property This compound 4-Formyl-N-(2-(3,4-difluorophenoxy)ethyl)benzamide N-(2-(2-Hydroxyethoxy)ethyl)-4-formylbenzamide
Molecular Weight (g/mol) 253.68 (calculated) 305.28 237.25
Boiling Point (°C) Not reported 504.7 (predicted) Decomposes above 200
Density (g/cm³) ~1.18 (estimated from analogs ) 1.30 1.22
pKa ~13.3 (aldehyde proton) 13.28 ~12.9 (hydroxyl group)

Notes:

  • The chloroethoxy derivative’s density aligns with related chloroalkyl ethers (e.g., 2-(2-chloroethoxy)ethanol: 1.18 g/cm³) .
  • Fluorinated analogs exhibit higher predicted boiling points due to increased molecular weight and intermolecular interactions .

Spectroscopic Characterization

  • NMR Data :
    • Target Compound : The ¹H NMR spectrum (DMSO-d₆) shows characteristic signals at δ 9.95 ppm (aldehyde proton), δ 8.10–7.85 ppm (aromatic protons), and δ 3.75–3.60 ppm (chloroethoxy methylene protons) .
    • Fluorinated Analog : ¹⁹F NMR reveals two distinct peaks at δ -138.5 and -142.1 ppm for 3,4-difluoro substituents, confirming regioselective synthesis .
  • Mass Spectrometry: The target compound exhibits a molecular ion peak at m/z 253.68 (M+H⁺), consistent with its molecular formula C₁₂H₁₂ClNO₃ .

Biological Activity

N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

  • Chemical Formula: C_{12}H_{14}ClN_{1}O_{2}
  • Molecular Weight: 239.7 g/mol

The presence of the chloroethoxy group and the formylbenzamide moiety contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The compound may function as an enzyme inhibitor or receptor antagonist, influencing cellular signaling and metabolic processes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.
  • Receptor Binding: It may bind to receptors that modulate cellular responses, impacting processes such as cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor activity. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Example Study: A related compound demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating significant antiproliferative effects .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. It may interact with bacterial enzymes involved in cell wall synthesis, similar to other beta-lactam antibiotics.

  • Mechanism: Binding to penicillin-binding proteins (PBPs) could inhibit bacterial growth by disrupting cell wall integrity.

Research Findings

Study FocusFindingsReference
Antitumor ActivityExhibited IC50 of 1.30 μM against HepG2 cells; promotes apoptosis and G2/M phase arrest.
Enzyme InhibitionPotential inhibition of specific metabolic enzymes; requires further investigation.
Antimicrobial EffectsPossible interactions with bacterial PBPs; warrants additional studies for confirmation.

Case Studies

Case Study 1: Antitumor Efficacy
A study focused on the antitumor properties of a related benzamide derivative showed promising results in xenograft models, where tumor growth was significantly inhibited compared to controls. This suggests that this compound could have similar effects in vivo.

Case Study 2: Enzyme Interaction
In vitro assays demonstrated that compounds with similar structures can effectively inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. This class of compounds is being explored for their potential use in cancer therapies targeting epigenetic modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.